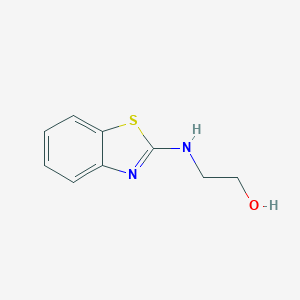

2-(1,3-Benzothiazol-2-ylamino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

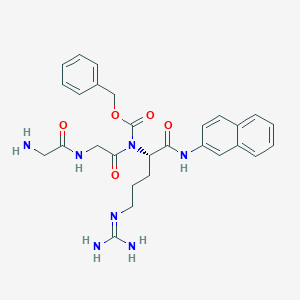

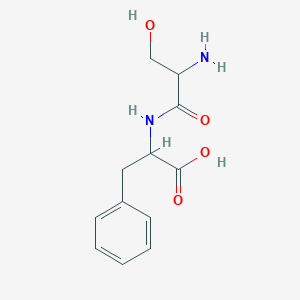

2-(1,3-Benzothiazol-2-ylamino)ethanol is a chemical compound with the molecular formula C9H10N2OS . It is a derivative of benzothiazole, a privileged bicyclic ring system with multiple applications in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol and similar compounds often involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-ylamino)ethanol includes an aromatic benzothiazole ring attached to an ethanol group via an amino linkage . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, have been found to have diverse chemical reactivity. They are often involved in condensation reactions with aldehydes, resulting in 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzothiazol-2-ylamino)ethanol include a molar mass of 194.26 g/mol. Further details about its physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

2-(1,3-Benzothiazol-2-ylamino)ethanol has shown promise in the field of microbiology for its antibacterial and antifungal properties . Its derivatives have been tested against a variety of bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The compound’s ability to inhibit microbial growth makes it a potential candidate for developing new antimicrobial agents.

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of benzothiazole-based compounds with significant anti-tubercular activity . These compounds, including derivatives of 2-(1,3-Benzothiazol-2-ylamino)ethanol, have been compared with standard drugs and found to exhibit potent inhibition against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Pharmacological Properties

In pharmacology, 2-(1,3-Benzothiazol-2-ylamino)ethanol derivatives have been explored for their diverse pharmacological activities. They have been part of studies related to anti-inflammatory, anti-convulsant, and anti-proliferative properties, which are crucial in the development of new therapeutic agents .

Agricultural Chemistry

Benzothiazole derivatives are known to serve as plant growth regulators and antioxidants . The application of 2-(1,3-Benzothiazol-2-ylamino)ethanol in agriculture could lead to the development of novel compounds that enhance plant growth and protect crops from oxidative stress.

Material Science

In material science, benzothiazole compounds are utilized for their fluorescent properties and as electroluminescent materials . The structural versatility of 2-(1,3-Benzothiazol-2-ylamino)ethanol makes it a valuable component in the synthesis of materials with specific optical properties.

Environmental Science Applications

The role of benzothiazole derivatives in environmental science is emerging, particularly in the development of fluorescent probes for analyte detection . These compounds can be used to monitor environmental pollutants and contribute to the field of environmental monitoring and safety.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Mode of Action

Benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . In one study, metal complexes of a similar compound, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione, showed good molecular interactions with different enzymes of bacterial strains .

Biochemical Pathways

Benzothiazole derivatives have been found to have numerous biological applications , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Benzothiazole derivatives have been found to exhibit various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Orientations Futures

Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVFXPJHBXATPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364957 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylamino)ethanol | |

CAS RN |

18392-47-7 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.